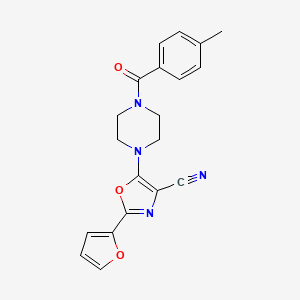

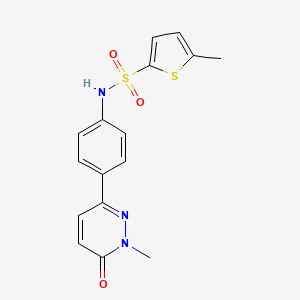

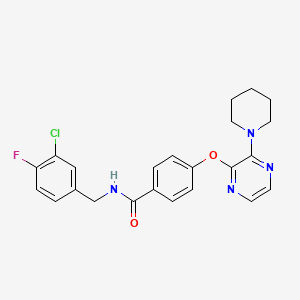

methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

The method for preparing 2,4 dichlorobenzyl chloride mainly contains: 2, and 4-trichloro toluene dichloride hydrolysis method and 2,4 dichloro benzene formic acid and sulfur oxychloride . Dichlorobenzonitriles were prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation .Chemical Reactions Analysis

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in cells .Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl alcohol has a molar mass of 177.02 g·mol −1, a melting point of 57 to 60 °C (135 to 140 °F; 330 to 333 K), and a boiling point of 150 °C (302 °F; 423 K) 25 mmHg .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound has been explored in various synthetic and biological studies, demonstrating its versatility in medicinal chemistry. A novel series of biologically active derivatives were synthesized from methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, showcasing preliminary antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). Another study focused on synthesizing tetrahydrobenzothienopyrimidine derivatives, further expanding the chemical utility of this compound (Abdalha et al., 2011).

Crystal Structure and Pharmacological Effects

Research into the crystal structure and pharmacological effects of related benzothiazine derivatives has revealed significant insights. The study of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms demonstrated the influence of molecular and crystal structures on biological properties, providing a pathway for designing potent analgesic and anti-inflammatory agents (Ukrainets et al., 2018).

Crystallographic Analysis

Crystallographic studies have been essential in understanding the molecular arrangements and potential interactions of benzothiazine derivatives. For instance, (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one was analyzed for its structure, revealing intricate hydrogen bonding patterns and offering clues to its reactivity and potential biological activities (Sebbar et al., 2019).

Antioxidant and Antimicrobial Studies

Antioxidant and antimicrobial activities have also been a focus, with studies on N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides showing moderate to strong activities against various strains, indicating the potential for these compounds in therapeutic applications (Ahmad et al., 2012).

Synthesis Methodologies

Synthetic methodologies for related compounds, such as methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, have been developed to facilitate further research and potential drug development (Vidal et al., 2006).

Mécanisme D'action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[(2,4-dichlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-23-17(22)10-3-5-15-14(6-10)20(16(21)9-24-15)8-11-2-4-12(18)7-13(11)19/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBAEFQQDGXXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

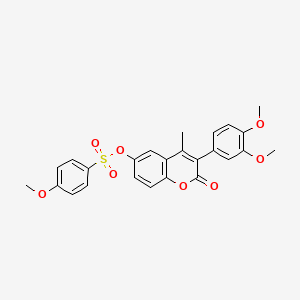

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718408.png)

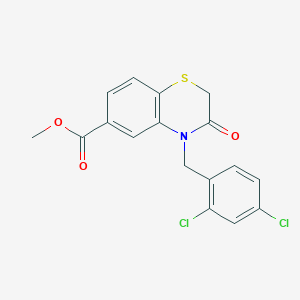

![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)

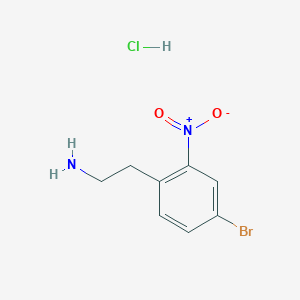

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)

![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)